N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of OA-02 is complex, contributing to its diverse applications. The molecule includes a 1,1-dioxidoisothiazolidin-2-yl group and a methoxyphenyl group, among other components.Scientific Research Applications
Enantiomerically Pure Compound Synthesis
- The Li derivative of a similar compound has been used in the synthesis of enantiomerically pure 1,4-diols, demonstrating its potential in stereocontrolled organic synthesis (Gaul & Seebach, 2002).
Antimicrobial Applications
- Certain oxazolidinone derivatives, closely related to the compound , have shown promising antibacterial activities, suggesting their potential use in addressing microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antidepressant and Antioxidant Agents
- Analogues of oxazolidinone have been synthesized and evaluated for their monoamine oxidase inhibitory activities, indicating their potential use as antidepressant agents (Mai et al., 2002).
- Gamma-sultam derivatives containing an antioxidant moiety have been studied for their antiarthritic properties, demonstrating the therapeutic potential of similar structures (Inagaki et al., 2000).
Chemical Synthesis and Characterization
- Synthesis and characterization of certain oxazolidinone derivatives have been conducted, providing a basis for the understanding and development of similar compounds (Abosadiya et al., 2018).
- Studies on the formation of bis(2-oxazolidinone) derivatives through reactions with carbon dioxide and aliphatic α,ω-diamines contribute to the knowledge of chemical properties and reactivity of similar structures (Saitǒ et al., 1986).
Receptor Interaction and Drug Development
- Research on N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) has revealed insights into receptor binding profiles, which could be relevant for the development of drugs using similar molecular structures (Rickli et al., 2015).
- A study on MT1 and MT2 melatonin receptors and their ligands highlights the therapeutic potential of compounds that can interact with these receptors, relevant for molecules like N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide (Liu et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and potentially leading to cell death. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.
Pharmacokinetics
Like many small molecules, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces . These properties can significantly impact the compound’s bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle . By inhibiting CDK2, it can cause cell cycle arrest, which can lead to apoptosis, or programmed cell death. This makes it a potential candidate for use in cancer treatment, where the goal is often to stop the proliferation of cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how well the compound can bind to its target and exert its effects. Additionally, the compound’s stability can be affected by light, heat, and other environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide are not fully understood yet. It has been suggested that it may interact with certain enzymes such as cyclin-dependent kinase 2
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels, are not currently known .
properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12(2)7-8-18-16(21)17(22)19-14-11-13(5-6-15(14)25-3)20-9-4-10-26(20,23)24/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGNKZDZHGZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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